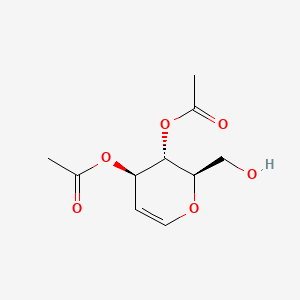

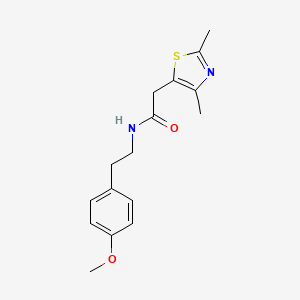

![molecular formula C8H13ClO3S B2859279 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride CAS No. 2253629-57-9](/img/structure/B2859279.png)

6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Oligomerization and Polymerization

- The oligomerization of bicyclic oxalactam, a closely related compound, highlights the potential of 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride derivatives in creating polymers with unique properties. This process, catalyzed by trifluoromethanesulfonic acid and boron trifluoride etherate, yields high-yield oligomer mixtures, suggesting applications in developing new polymeric materials (Hashimoto & Sumitomo, 1984).

Synthesis of Biologically Relevant Compounds

- The oxabicyclo[3.2.1]octane framework is pivotal in synthesizing biologically important compounds, including insect pheromones and plant growth regulators. This underlines the compound's role in creating biologically active substances and its potential in agricultural and pharmaceutical applications (Ievlev et al., 2016).

Ring-Closing Metathesis

- The compound's derivatives are used in ring-closing metathesis to synthesize structures like 6,8-dioxabicyclo[3.2.1]octanes, crucial in natural product synthesis. This application is significant for developing pharmaceuticals and understanding natural product synthesis mechanisms (Burke, Müller, & Beaudry, 1999).

Novel Heterogeneous Oxidation Systems

- The combination of 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride derivatives with other compounds has been explored in creating novel heterogeneous systems for urazole oxidation under mild conditions. This showcases the compound's role in developing new catalytic systems for organic synthesis (Zolfigol et al., 2003).

Construction of Bicyclic Frameworks

- The thermal [2+2] cycloaddition of allenynes, facilitated by derivatives of 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride, demonstrates an efficient method for constructing bicyclo[5.2.0]nona-1,7-dienes and related structures. This process is crucial for synthesizing complex molecular architectures used in material science and medicinal chemistry (Mukai et al., 2007).

Optically Active Compounds Synthesis

- The enantioselective synthesis of optically active compounds using derivatives of 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride further illustrates its utility in creating chiral molecules. Such molecules have significant applications in developing drugs with specific biological activities (Brunner & Niedernhuber, 1990).

Propiedades

IUPAC Name |

6-oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-2-7(4-8)5-12-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXKOVJIZYDPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(OC2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)

![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)

![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)

![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)